N-t-Butyl 2-bromo-4-nitroaniline

Overview

Description

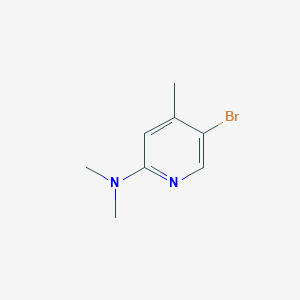

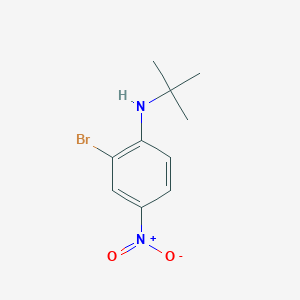

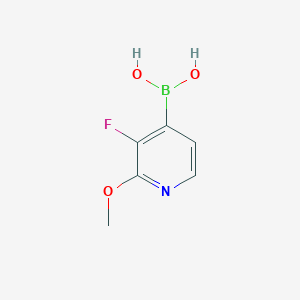

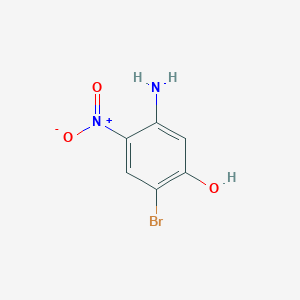

“N-t-Butyl 2-bromo-4-nitroaniline” is a heterocyclic organic compound with the molecular formula C10H13BrN2O2 . It has a molecular weight of 273.13 . The IUPAC name for this compound is 2-bromo-N-tert-butyl-4-nitroaniline .

Synthesis Analysis

The synthesis of “this compound” involves multiple steps . The first step is nitration, followed by conversion from the nitro group to an amine, and finally bromination . The nitro group is meta directing, which means that the first step needs to be nitration and not bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the canonical SMILES notation: CC©©NC1=C(C=C(C=C1)N+[O-])Br . The InChI key for this compound is RYOITTMHFVTIQN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 273.1 . It has 3 H-Bond acceptors and 1 H-Bond donor . The exact mass of the compound is 272.01600 .Scientific Research Applications

Peptide Synthesis Enhancement The properties of anhydrous hydrogen fluoride (HF) as a reagent for acidolysis in peptide synthesis highlight the effectiveness of HF over other reagents like hydrogen bromide and trifluoroacetic acid. It facilitates the safe removal of protective groups, including t-butyl in S-t-butylcysteine, showcasing its superior performance in synthesizing peptides with complex protective groups Sakakibara et al., 1967.

Nitroxide Synthesis for Molecular Probing The creation of highly strained nitroxides demonstrates their utility as molecular probes and labels in biomedical research. Such nitroxides show exceptional resistance to chemical reduction, making them valuable for studies requiring stable molecular probes under various conditions Zhurko et al., 2020.

Ultrasound-Assisted Organic Synthesis The use of ultrasound and a multi-site phase-transfer catalyst has been shown to enhance the synthesis of nitro aromatic ethers, demonstrating an innovative approach to improving reaction efficiencies and yields in organic synthesis Harikumar & Rajendran, 2014.

Stabilizer Improvement in Propellants Research into improving the solubility and stability of stabilizers in nitroglycerin for composite modified double base propellants has led to the development of new stabilizers. By increasing the carbon chain length on nitrogen atom substitutions, the stability and solubility of these stabilizers in propellants have been significantly enhanced Tang et al., 2017.

Efficient N-Nitrosation Process The development of a solvent, metal, and acid-free condition for the synthesis of N-nitroso compounds from secondary amines using tert-butyl nitrite highlights a methodological advancement in the synthesis of these compounds. This technique demonstrates a broader substrate scope and stability towards sensitive functional groups, enhancing the efficiency of N-nitrosation processes Chaudhary et al., 2016.

Kinetic Investigation for Catalytic Reduction The synthesis and utilization of gold nanoparticles stabilized by ionic liquids for the catalytic reduction of nitrophenol showcases a novel approach to nanocatalysis. This method provides insight into the detailed kinetics of nitrophenol reduction, demonstrating the potential of gold nanoparticles in environmental and chemical catalysis Thawarkar et al., 2018.

Safety and Hazards

“N-t-Butyl 2-bromo-4-nitroaniline” is considered hazardous . It is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name |

2-bromo-N-tert-butyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-10(2,3)12-9-5-4-7(13(14)15)6-8(9)11/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOITTMHFVTIQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675024 | |

| Record name | 2-Bromo-N-tert-butyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

952664-76-5 | |

| Record name | 2-Bromo-N-tert-butyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1522638.png)

![2-Bromobenzo[d]thiazol-6-amine](/img/structure/B1522643.png)